6-Amino-4-bromopicolinaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

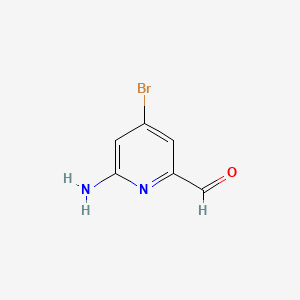

6-Amino-4-bromopicolinaldehyde is a brominated pyridine derivative featuring an amino group at position 6 and an aldehyde functional group at position 2 (based on picolinaldehyde nomenclature). This compound is structurally significant due to its reactive aldehyde moiety and electron-withdrawing bromine substituent, which make it valuable in pharmaceutical synthesis and materials chemistry.

准备方法

Synthetic Routes and Reaction Conditions

6-Amino-4-bromopicolinaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-amino-picolinaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-amino-picolinaldehyde is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.

化学反应分析

Types of Reactions

6-Amino-4-bromopicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 6-Amino-4-bromopicolinic acid.

Reduction: 6-Amino-4-bromopicolinyl alcohol.

Substitution: 6-Amino-4-aminopicolinaldehyde.

科学研究应用

6-Amino-4-bromopicolinaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 6-amino-4-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups allows for interactions with various molecular targets, influencing biological pathways and processes.

相似化合物的比较

Positional Isomers and Bromine Substitution Effects

The position of bromine and functional groups significantly impacts reactivity and applications. Key comparisons include:

6-Amino-5-bromo-pyridine-3-carbaldehyde (CAS 1052708-46-9)

- Formula : C₆H₅N₂O₂Br

- Key Differences : Bromine at position 5 instead of 3. The aldehyde at position 3 (vs. position 2 in the target compound) alters steric and electronic effects.

- Reactivity : The 5-bromo substituent may reduce electrophilicity at the aldehyde compared to 4-bromo derivatives due to differing resonance effects .

Methyl 6-Amino-4-bromopicolinate (CAS 178876-82-9)

- Similarity Score : 0.87 (structural similarity to the target compound)

- Formula : C₇H₇N₂O₂Br

- Key Differences : Replaces the aldehyde group with a methyl ester.

- Applications : Esters are less reactive toward nucleophiles than aldehydes, making them more stable intermediates in multi-step syntheses .

Functional Group Analogues

4-Aminobenzaldehyde

- Key Differences : A benzene ring instead of pyridine. Lacks bromine.

3-Amino-6-bromopicolinic Acid (CAS 1016234-89-1)

- Formula: C₆H₅NOFBr

- Key Differences : Carboxylic acid group replaces the aldehyde.

- Applications : Carboxylic acids are used in metal coordination or salt formation, whereas aldehydes participate in condensation reactions .

Data Table: Structural and Functional Comparisons

| Compound Name | CAS Number | Formula | Functional Group | Bromine Position | Similarity Score |

|---|---|---|---|---|---|

| 6-Amino-4-bromopicolinaldehyde | Not Provided | C₆H₅N₂OBr | Aldehyde | 4 | Reference |

| 6-Amino-5-bromo-pyridine-3-carbaldehyde | 1052708-46-9 | C₆H₅N₂O₂Br | Aldehyde | 5 | - |

| Methyl 6-amino-4-bromopicolinate | 178876-82-9 | C₇H₇N₂O₂Br | Methyl Ester | 4 | 0.87 |

| 4-Aminobenzaldehyde | Not Provided | C₇H₇NO | Aldehyde | N/A | - |

| 3-Amino-6-bromopicolinic Acid | 1016234-89-1 | C₆H₅NOFBr | Carboxylic Acid | 6 | - |

生物活性

6-Amino-4-bromopicolinaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H6BrN2O

Molecular Weight: 201.03 g/mol

Canonical SMILES: C1=CC(=C(C=N1)C(=O)N)Br

The structure of this compound features a bromine atom and an amino group attached to a pyridine ring, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Properties: Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. The compound's interaction with DNA and RNA synthesis pathways has been suggested as a mechanism for its anticancer effects.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting potential for development as an antimicrobial agent .

-

Anticancer Research:

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through activation of caspase pathways .

-

Enzyme Inhibition Assay:

- A recent investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results indicated that the compound effectively inhibited COX-1 and COX-2 activities, which are crucial in inflammatory processes .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | |

| Anticancer | HeLa Cells | Reduced viability by 50% at 50 µM | |

| Anticancer | MCF-7 Cells | Induced apoptosis at 25 µM | |

| Enzyme Inhibition | COX-1 and COX-2 | Significant inhibition observed |

属性

IUPAC Name |

6-amino-4-bromopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHQPSNCNBIFAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。